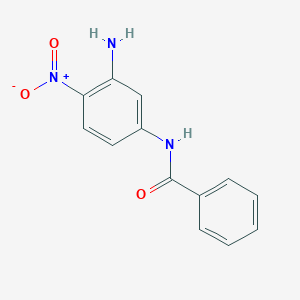

N-(3-amino-4-nitrophenyl)benzamide

Description

BenchChem offers high-quality N-(3-amino-4-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-4-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11N3O3 |

|---|---|

Molecular Weight |

257.24g/mol |

IUPAC Name |

N-(3-amino-4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H11N3O3/c14-11-8-10(6-7-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) |

InChI Key |

YEXPIFOWAKMGJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-amino-4-nitrophenyl)benzamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-amino-4-nitrophenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. Although not extensively documented in current literature, its structure combines key pharmacophores—a benzamide moiety and a substituted aminonitrophenyl ring—suggesting potential applications as an intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical agents. This document outlines the inferred molecular structure, a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterizations.

Molecular Structure and Chemical Formula

N-(3-amino-4-nitrophenyl)benzamide is an organic compound featuring a benzamide functional group where the nitrogen atom is bonded to a phenyl ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group. Based on IUPAC nomenclature, the molecular structure is inferred as follows: a benzoyl group (C₆H₅CO-) is attached to the nitrogen of an aniline derivative. The aniline ring is substituted at the 3-position with an amino group and at the 4-position with a nitro group.

Molecular Formula: C₁₃H₁₁N₃O₃

Molecular Weight: 257.25 g/mol

InChI Key: (Inferred) - A unique InChI key would be generated upon experimental confirmation and database submission.

Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)[O-]

Structural Diagram:

Caption: Molecular structure of N-(3-amino-4-nitrophenyl)benzamide.

Proposed Synthesis Pathway

A robust and high-yield synthesis of N-(3-amino-4-nitrophenyl)benzamide can be achieved via the acylation of 4-nitro-1,3-phenylenediamine with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a standard method for forming amide bonds. The presence of two amino groups in the starting material requires careful control of stoichiometry to favor mono-acylation. The amino group at the 1-position is expected to be more nucleophilic than the one at the 3-position due to the electron-withdrawing effect of the nitro group at the 4-position, which deactivates the adjacent amino group.

Reaction Workflow Diagram:

Caption: Proposed synthesis workflow for N-(3-amino-4-nitrophenyl)benzamide.

Experimental Protocol: Synthesis of N-(3-amino-4-nitrophenyl)benzamide

This protocol is based on established methods for the N-acylation of substituted anilines.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| 4-Nitro-1,3-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 5131-58-8 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 110-86-1 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitro-1,3-phenylenediamine (1.53 g, 10 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Base: Add anhydrous pyridine (0.89 mL, 11 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.16 mL, 10 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain N-(3-amino-4-nitrophenyl)benzamide as a solid.

-

Physicochemical and Spectroscopic Characterization (Predicted)

As this compound is not well-documented, the following properties are predicted based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, acetone; insoluble in water. |

| XLogP3 | ~2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.0-10.5 ppm (s, 1H): Amide N-H proton.

-

δ ~7.9-8.1 ppm (d, 2H): Ortho-protons of the benzoyl ring.

-

δ ~7.5-7.7 ppm (m, 3H): Meta- and para-protons of the benzoyl ring.

-

δ ~7.0-7.8 ppm (m, 3H): Aromatic protons of the aminonitrophenyl ring.

-

δ ~5.5-6.0 ppm (s, 2H): Amino (-NH₂) protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-168 ppm: Amide carbonyl carbon.

-

δ ~110-150 ppm: Aromatic carbons.

-

-

FT-IR (KBr, cm⁻¹):

-

~3400-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3300-3400 cm⁻¹: N-H stretching vibration of the amide.

-

~1650-1680 cm⁻¹: C=O stretching vibration of the amide (Amide I band).

-

~1530-1570 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group.

-

~1500-1550 cm⁻¹: N-H bending vibration of the amide (Amide II band).

-

Safety and Handling

-

Starting Materials:

-

4-Nitro-1,3-phenylenediamine: This compound is moderately toxic by ingestion and may cause skin and eye irritation.[1] Mutation data has been reported.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzoyl Chloride: This is a corrosive and lachrymatory substance. It should be handled in a fume hood.

-

-

Product:

-

N-(3-amino-4-nitrophenyl)benzamide is expected to be an irritant and should be handled with care. As with any new chemical entity, a full toxicological profile has not been established.

-

Applications and Future Directions

The structure of N-(3-amino-4-nitrophenyl)benzamide makes it a valuable intermediate for further chemical modifications.

-

Pharmaceutical Synthesis: The amino group can be further functionalized, and the nitro group can be reduced to an amine, providing a handle for creating a variety of derivatives for screening as potential therapeutic agents.

-

Dye and Pigment Industry: The chromophoric nitroaniline moiety suggests potential applications in the synthesis of azo dyes and other colorants.[2]

-

Materials Science: The presence of multiple functional groups allows for its potential use as a monomer in the synthesis of novel polymers.

References

-

PubChem. 4-Nitro-1,3-benzenediamine. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Guide: Regioselective Benzoylation of 4-Nitro-1,3-Phenylenediamine

Executive Summary

This technical guide details the regioselective acylation of 4-nitro-1,3-phenylenediamine (4-NPD), a critical intermediate in the synthesis of benzimidazole-based pharmacophores and high-performance azo dyes. The core challenge in this transformation is distinguishing between the two chemically distinct amino groups: the

This document provides a validated protocol for selectively synthesizing

Part 1: Mechanistic Principles & Regioselectivity

Substrate Analysis

4-Nitro-1,3-phenylenediamine (CAS: 5131-58-8) possesses a benzene core substituted with a strong electron-withdrawing nitro group (-NO

-

-Position (Para): Located para to the nitro group.[2] While the nitro group exerts a global deactivating effect on the ring via induction (-I) and resonance (-M), the

-

-Position (Ortho): Located ortho to the nitro group. This amine is severely deactivated due to:

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amino hydrogen and the nitro oxygen (

), effectively "locking" the lone pair and reducing its availability for nucleophilic attack. -

Proximity Effects: Steric hindrance from the bulky nitro group further impedes the approach of the benzoylating agent.

-

The Reaction Pathway

Consequently, under controlled conditions (stoichiometric control and low temperature), benzoylation occurs almost exclusively at the

Figure 1: Reaction pathway demonstrating the kinetic preference for

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Nitro-1,3-phenylenediamine | Substrate | 1.0 | Purity >98% recommended.[3] |

| Benzoyl Chloride | Acylating Agent | 1.05 | Freshly distilled if possible; slight excess ensures conversion. |

| Triethylamine (Et | Base | 1.2 | Scavenges HCl byproduct. |

| Tetrahydrofuran (THF) | Solvent | - | Anhydrous; preferred over pyridine for easier workup. |

| Dichloromethane (DCM) | Extraction | - | For purification if necessary. |

Step-by-Step Synthesis (Mono-Benzoylation)

Objective: Synthesize

-

Preparation:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitro-1,3-phenylenediamine (1.53 g, 10 mmol) in anhydrous THF (30 mL).

-

Add Triethylamine (1.67 mL, 12 mmol) to the solution.

-

Cool the mixture to 0°C using an ice-water bath.

-

-

Addition:

-

Dilute Benzoyl chloride (1.22 mL, 10.5 mmol) in 5 mL of anhydrous THF.

-

Add the benzoyl chloride solution dropwise to the reaction flask over 20 minutes. Crucial: Slow addition prevents local high concentrations that lead to di-benzoylation.

-

-

Reaction:

-

Allow the reaction to stir at 0°C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 2-4 hours.

-

Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1). The starting diamine is more polar than the mono-benzoylated product.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Stir for 15 minutes to ensure all salts (Et

N·HCl) are dissolved.[4][5][6] -

Filter the precipitate using a Buchner funnel.

-

Wash the solid copiously with water (3 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted starting material.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Dry the crystals in a vacuum oven at 50°C for 6 hours.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-(3-amino-4-nitrophenyl)benzamide.

Part 3: Characterization & Validation

To ensure the protocol yielded the regioselective product, the following spectral signatures must be verified.

Proton NMR ( H-NMR)

Solvent: DMSO-d

-

Amide Proton (-NH-CO-): Look for a singlet downfield, typically between 10.2 - 10.6 ppm .

-

Aromatic Region:

-

(Between amines): This proton is diagnostic. In the mono-benzoylated product, it will show a specific coupling pattern (doublet,

-

and

-

(Between amines): This proton is diagnostic. In the mono-benzoylated product, it will show a specific coupling pattern (doublet,

-

Free Amine (-NH

): A broad singlet, typically around 7.0 - 7.5 ppm (integrating to 2H), confirming one amine remains free. Note: If this signal is missing, di-benzoylation occurred.

Infrared Spectroscopy (FT-IR)

-

Amide Carbonyl (C=O): Strong band at 1650–1680 cm

. -

Primary Amine (N-H): Two bands (symmetric/asymmetric stretch) around 3300–3450 cm

. -

Nitro Group (NO

): Strong bands at 1500–1530 cm

Part 4: Applications in Drug Development[5][6]

The primary utility of N-(3-amino-4-nitrophenyl)benzamide lies in its role as a "masked" benzimidazole precursor.

Benzimidazole Synthesis Pathway

Once the regioselective benzoylation is complete, the remaining nitro group can be reduced to an amine, creating a 1,2-diamine system (specifically, an

Reaction Sequence:

-

Benzoylation: 4-NPD

Mono-amide. -

Reduction: Mono-amide

-

Cyclization: Acid-catalyzed ring closure to the benzimidazole core.

This pathway is preferred over direct benzoylation of 1,2,4-triaminobenzene because the nitro group acts as a protecting group for the ortho-amine during the initial acylation, preventing over-reaction.

References

- Smith, P. A. S., & Boyer, J. H. (1963). The chemistry of the nitro and nitroso groups. Interscience Publishers.

-

Synthesis of Benzimidazoles from Phenylenediamines

-

General Acylation Protocols

-

Chemical Safety & Properties

Sources

An In-Depth Technical Guide to the Solubility of Amino-Nitro Benzamide Derivatives in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical property that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Amino-nitro benzamide derivatives represent a significant class of compounds with broad therapeutic potential, yet their solubility behavior can be complex and challenging to predict. This guide provides a comprehensive exploration of the principles, determination, and predictive modeling of the solubility of these derivatives in organic solvents. We delve into the fundamental intermolecular forces at play, offer a detailed protocol for the industry-standard shake-flask solubility determination method, and discuss the profound impact of molecular structure and solvent choice on solubility. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing pharmaceutical development through a deeper understanding of API solubility.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be active" is a fundamental truth. For amino-nitro benzamide derivatives, which are often synthesized and purified using organic solvents, solubility is a paramount concern. Poor solubility can lead to significant hurdles, including:

-

Synthetic Challenges: Difficulty in achieving desired concentrations for reactions, leading to poor yields and complex purification processes.

-

Purification Inefficiencies: Complications in crystallization, necessitating large solvent volumes and potentially compromising purity.

-

Formulation Difficulties: Limiting the choice of delivery systems and impacting the ability to develop stable, effective dosage forms.

-

Poor Bioavailability: Inadequate solubility can lead to low absorption in the body, diminishing therapeutic efficacy.[1]

This guide addresses these challenges by providing a foundational understanding of the factors that control the solubility of this specific, yet structurally diverse, class of compounds.

Fundamental Principles: A Molecular Perspective

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. The principle of "like dissolves like" is a useful starting point, but the nuanced interplay of functional groups in amino-nitro benzamide derivatives requires a more detailed analysis.[3]

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: This is the most dominant force for this class of compounds. The primary or secondary amide group (-CONH₂ or -CONHR) possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen).[4] The amino group (-NH₂) is also a potent hydrogen bond donor. The nitro group (-NO₂), while not a donor, has strongly electronegative oxygens that act as effective hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are often effective at solvating these molecules.[5]

-

Dipole-Dipole Interactions: The amide, nitro, and amino groups all create significant molecular dipoles.[6] Polar aprotic solvents (e.g., DMSO, DMF, Acetone) can effectively engage in these interactions, contributing significantly to the dissolution process.[7]

-

Dispersion Forces (van der Waals): These weaker forces are present in all molecules and become more significant with increasing molecular size and surface area.[2] While less dominant than hydrogen bonding or dipole interactions for these polar molecules, they are crucial for solubility in less polar solvents.

The interplay of these forces means that the solubility of amino-nitro benzamides is a complex function of their structure and the properties of the chosen solvent.

Structural Factors Influencing Solubility

The specific arrangement of the amino, nitro, and amide groups on the benzamide scaffold has a profound impact on solubility.

-

Substitution Pattern (Ortho, Meta, Para): The relative positions of the functional groups influence intramolecular versus intermolecular hydrogen bonding. For instance, an ortho arrangement of amino and nitro groups can lead to strong intramolecular hydrogen bonding. This internal bonding satisfies some of the molecule's hydrogen bonding potential, effectively making it less "polar" on the outside and reducing its interaction with polar solvents. Conversely, para and meta isomers are more likely to engage in intermolecular hydrogen bonding, which can lead to stronger crystal lattice energy (lower solubility) but also stronger interactions with polar solvents once dissolved.

-

Crystal Lattice Energy: A molecule's ability to pack efficiently and tightly in a crystal lattice is a major barrier to dissolution. Symmetrical molecules, such as the para-substituted p-nitrobenzamide, often have higher melting points and lower solubilities in a given solvent compared to their less symmetrical meta or ortho counterparts.[8] This is because more energy is required to break apart the highly ordered crystal structure.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible value.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of an amino-nitro benzamide derivative in a selected organic solvent at a controlled temperature.

Materials:

-

Amino-nitro benzamide derivative (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Screw-cap vials (e.g., 4 mL glass vials with PTFE-lined caps)

-

Orbital shaker with temperature control[9]

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid amino-nitro benzamide derivative to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[10]

-

Solvent Addition: Add a precise volume of the pre-equilibrated organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[10] Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[9]

-

Time to Equilibrium: Allow the vials to shake for a sufficient period to reach equilibrium. This can vary significantly between compounds and solvents. A typical starting point is 24 to 48 hours.[10][11] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are in agreement.[11]

-

Sample Collection and Preparation:

-

Stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine its concentration.

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

Visualization of Experimental Workflow

Caption: Conceptual Flow of a QSPR Solubility Prediction Model.

Conclusion

The solubility of amino-nitro benzamide derivatives in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. A thorough understanding of how molecular structure—particularly the substitution pattern of polar functional groups—and solvent properties interact is essential for the successful development of these compounds. While predictive models like QSPR offer valuable guidance, the empirical data generated from robust methods like the shake-flask protocol remains the cornerstone of solubility science. By systematically applying the principles and methodologies outlined in this guide, researchers can navigate the challenges of solubility, thereby accelerating the journey from chemical synthesis to clinical application.

References

- IEEE. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore.

- ResearchGate. (n.d.). (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Springer. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- IEEE. (n.d.). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

PubMed. (2002). Estimation of aqueous solubility of organic compounds with QSPR approach. [Link]

- World Health Organiz

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Solubility of Things. (n.d.). 3-Nitrobenzamide.

- Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry.

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).

-

Journal of Chemical & Engineering Data. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. [Link]

- Benchchem. (n.d.). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.

-

Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

- ResearchGate. (2025). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15)

-

Wikipedia. (n.d.). Amide. [Link]

- LibreTexts. (n.d.). Intermolecular Forces.

-

LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Intermolecular Forces [saylordotorg.github.io]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. who.int [who.int]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Technical Whitepaper: N-(3-amino-4-nitrophenyl)benzamide as a Disperse Dye Intermediate

[1]

Executive Summary & Chemical Identity[1]

N-(3-amino-4-nitrophenyl)benzamide (also referred to as 3-amino-4-nitrobenzanilide ) is a critical aromatic intermediate used primarily as a diazo component in the synthesis of azo disperse dyes.[1] Its structural uniqueness lies in the benzamide moiety, which introduces intermolecular hydrogen bonding capabilities to the final dye molecule, significantly enhancing sublimation fastness and thermal stability on polyester fibers.

While primarily an industrial dye intermediate, its structural core—a poly-functionalized nitroaniline—shares pharmacophore features with benzamide-based histone deacetylase (HDAC) inhibitors, making it of tangential interest to medicinal chemists exploring structural isosterism.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-(3-amino-4-nitrophenyl)benzamide |

| Common Synonyms | 3-Amino-4-nitrobenzanilide; 5-Benzamido-2-nitroaniline (alternate numbering) |

| Molecular Formula | C₁₃H₁₁N₃O₃ |

| Molecular Weight | 257.25 g/mol |

| Core Moiety | 2,4-Diaminonitrobenzene scaffold |

| Key Functionality | Primary amine (Diazotizable); Nitro (Chromophore); Amide (Fastness enhancer) |

Synthesis & Manufacturing Process

The synthesis of N-(3-amino-4-nitrophenyl)benzamide presents a classic challenge in regioselective acylation . The precursor, 2,4-diaminonitrobenzene (4-nitro-1,3-phenylenediamine), contains two inequivalent amino groups:

-

C1-Amine: Para to the nitro group.

-

C3-Amine: Ortho to the nitro group.

Mechanistic Regioselectivity

The C3-amine is deactivated by both the strong inductive effect (-I) of the ortho-nitro group and potential intramolecular hydrogen bonding.[1] The C1-amine , while conjugated with the nitro group (resonance withdrawal), is sterically more accessible and generally exhibits higher nucleophilicity in aprotic solvents. Therefore, controlled benzoylation targets the C1-amine to yield the desired N-(3-amino-4-nitrophenyl)benzamide.[1]

Experimental Protocol: Selective Benzoylation

Note: This protocol is designed for laboratory-scale validation (0.1 mol scale).

Reagents:

-

2,4-Diaminonitrobenzene (15.3 g, 0.1 mol)

-

Benzoyl Chloride (14.1 g, 0.1 mol)

-

Solvent: Acetone or Dichloromethane (DCM)

-

Base: Sodium Carbonate (Na₂CO₃) or Pyridine (catalytic)

Step-by-Step Methodology:

-

Dissolution: Dissolve 15.3 g of 2,4-diaminonitrobenzene in 150 mL of dry acetone in a 500 mL three-necked flask equipped with a mechanical stirrer and dropping funnel.

-

Base Addition: Add 10.6 g of anhydrous Na₂CO₃ to scavenge the HCl byproduct. (Alternatively, use pyridine/DCM for homogeneous conditions).

-

Controlled Addition: Cool the solution to 0–5°C. Add benzoyl chloride dropwise over 60 minutes. Critical: Low temperature prevents di-benzoylation and improves regioselectivity toward the C1-amine.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1] The starting diamine spot should disappear, replaced by the mono-benzoylated product.

-

Isolation: Pour the reaction mass into 500 mL of ice-cold water. The product will precipitate as a yellow-orange solid.[1]

-

Purification: Filter the crude solid. Recrystallize from ethanol/water (80:20) to remove any traces of the C3-isomer or di-benzoylated byproducts.[1]

-

Yield: Expected yield 85–90%.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway targeting the C1-amine of the diamine precursor.[1]

Application in Disperse Dye Chemistry[3][5][6][7][8][9]

The primary industrial utility of N-(3-amino-4-nitrophenyl)benzamide is as a diazo component .[1] The presence of the benzamide group makes the resulting dyes highly suitable for polyester dyeing, where "alkali clearance" (reduction clearing) is often used.

The Diazotization Mechanism

The free amine at position 3 is diazotized using nitrosylsulfuric acid (due to the weak basicity of the amine caused by the ortho-nitro group).

Protocol:

-

Solubilization: Dissolve the intermediate in concentrated H₂SO₄ or acetic acid/propionic acid mixture.

-

Diazotization: Add nitrosylsulfuric acid at 0–5°C. Stir for 2 hours to form the diazonium salt.

-

Coupling: Couple with electron-rich aromatic components (e.g., N,N-diethyl-m-toluidine, Pyridone derivatives) to form the azo dye.[1]

Structural Advantages in Dyes

-

Sublimation Fastness: The amide (-NH-CO-) group acts as a hydrogen bond donor, increasing the interaction with the polyester fiber matrix and raising the sublimation energy of the dye.

-

Bathochromic Shift: The nitro group at position 4 (para to the benzamide, ortho to the azo linkage) acts as a strong acceptor, deepening the color (typically towards Rubine or Navy shades depending on the coupler).

Dye Synthesis Workflow

Figure 2: Workflow for converting the intermediate into a high-performance disperse dye.[1]

Analytical Characterization

To ensure the integrity of the intermediate before dye synthesis, the following analytical markers must be validated.

| Method | Characteristic Signal | Interpretation |

| FT-IR | 1650–1660 cm⁻¹ (Strong) | Amide C=O stretch (Benzamide).[1] |

| FT-IR | 3300–3400 cm⁻¹ (Doublet) | Primary Amine (-NH₂) stretching.[1] |

| FT-IR | 1350 & 1530 cm⁻¹ | Nitro (-NO₂) symmetric/asymmetric stretch.[1] |

| ¹H NMR | δ ~2.1 ppm (Solvent dependent) | Absence of methyl protons (distinguishes from acetamide analogs).[1] |

| ¹H NMR | δ ~10.5 ppm (Singlet) | Amide -NH proton (Deshielded).[1] |

| HPLC | Purity > 98.5% | Critical for preventing dull shades in final dye.[1] |

Safety & Handling (EHS)

As a nitro-aromatic amine, this compound falls under strict handling categories.

References

-

Regioselectivity in Benzoylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanistic grounding for amine nucleophilicity).

-

Dye Chemistry: Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier.[1] (Context on benzamide intermediates in disperse dyes).

-

Synthesis of Nitro-amines: Raistrick, K., et al. "Process for the preparation of nitroanilines." U.S. Patent 4,123,460.[1]

- Disperse Dye Structures: "The Chemistry of Synthetic Dyes," Vol III. Venkataraman, K. (Academic Press).

-

Safety Data (Analogous): PubChem CID 78503 (N-(3-nitrophenyl)benzamide) & CID 13652 (2-Nitro-1,4-phenylenediamine).[1]

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Precision Synthesis of Nitro-Amino Benzanilides: Chemoselectivity & Pathway Design

Executive Summary

Nitro-amino benzanilides represent a privileged scaffold in medicinal chemistry, serving as critical precursors for benzimidazoles and acting as pharmacophores in histone deacetylase (HDAC) inhibitors and antibacterial agents. Their synthesis presents a classic chemoselectivity paradox: the molecule requires the simultaneous presence of an oxidized functionality (nitro,

This technical guide moves beyond standard textbook preparations to address the practical causality of synthesis. It contrasts two distinct strategic pathways: Route A (The Protected Synthon Approach) , favored for high-throughput discovery, and Route B (The Chemoselective Reduction Approach) , favored for atom economy and scalability.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis of a non-symmetric nitro-amino benzanilide requires a decision on when to differentiate the nitrogen oxidation states.

The Divergence[1]

-

Early Differentiation (Route A): Introduce the amino group early as a protected species (e.g.,

-Boc). This shifts the challenge from chemoselective reduction to orthogonal deprotection. -

Late Differentiation (Route B): Construct a dinitro scaffold and rely on the subtle electronic or steric differences between the two rings to selectively reduce one nitro group.

Visualization: Pathway Decision Tree

The following diagram illustrates the logical flow between these two strategies.

Figure 1: Decision tree comparing the Protected Synthon approach (Route A) vs. the Selective Reduction approach (Route B).

Part 2: The Backbone — Amide Bond Formation[2][3]

Regardless of the route, the formation of the benzanilide bond is the first hurdle. When reacting a nitro-aniline (Route B), the nucleophilicity of the amine is severely compromised by the electron-withdrawing nitro group. Standard EDC/HOBt couplings often fail or proceed sluggishly.

Comparative Efficacy of Coupling Reagents[2][4]

| Method | Reagent System | Suitability for Nitro-Anilines | Pros | Cons |

| Acid Chloride | High | Excellent conversion; scalable; low cost. | Harsh conditions; requires anhydrous setup. | |

| Uronium Salts | HATU / DIPEA | Medium-High | Mild conditions; fast kinetics. | High cost; difficult removal of urea byproducts. |

| Carbodiimide | EDC / HOBt | Low | Standard for peptides; water-soluble byproducts. | Often fails with electron-deficient anilines. |

| Green Catalysis | Boric Acid / Toluene | Low | Eco-friendly; water removal driven. | Requires high temps; poor for deactivated amines. |

Recommendation

For nitro-amino benzanilides, the Acid Chloride Method is the authoritative standard due to the deactivated nature of the aniline partner.

Part 3: Detailed Experimental Protocols

Protocol 1: The Acid Chloride Coupling (Route B Entry)

Objective: Synthesis of 4,4'-dinitrobenzanilide from 4-nitrobenzoic acid and 4-nitroaniline.

Mechanism: In situ generation of the highly electrophilic acyl chloride overcomes the poor nucleophilicity of 4-nitroaniline.

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-nitrobenzoic acid (

) in dry toluene ( -

Add Thionyl Chloride (

) and a catalytic drop of DMF ( -

Observation: Gas evolution (

) indicates initiation. -

Reflux for 2–3 hours until the solution becomes clear (formation of acid chloride).

-

Remove excess

and toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as a solid residue.

-

-

Coupling:

-

Dissolve the residue in dry DCM (

) or THF. -

In a separate vessel, dissolve 4-nitroaniline (

) and Pyridine ( -

Add the acid chloride solution dropwise to the aniline solution at

. -

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup (Self-Validating Step):

-

The product often precipitates out of DCM. Filter the solid.

-

Wash the cake with

(removes pyridine), saturated -

Validation: TLC (Ethyl Acetate/Hexane 1:1) should show a single spot with

distinct from the starting aniline.

-

Protocol 2: Chemoselective Zinin Reduction (Route B Completion)

Objective: Selective reduction of one nitro group in a dinitrobenzanilide.

Scientific Rationale: Sodium sulfide (

-

Preparation:

-

Dissolve dinitrobenzanilide (

) in Ethanol/Water (3:1, -

Heat the mixture to

.

-

-

Reagent Addition:

-

Prepare a solution of Sodium Sulfide nonahydrate (

, -

Note on Stoichiometry: Using exactly 1.5 equivalents is crucial to prevent over-reduction to the diamine.

-

Add the sulfide solution dropwise over 20 minutes.

-

-

Reaction & Monitoring:

-

Reflux for 1–2 hours.

-

Visual Check: The reaction mixture typically shifts from pale yellow to deep orange/red.

-

TLC Monitoring: Monitor the disappearance of the dinitro spot. If the diamine (fully reduced) starts appearing (usually very polar, near baseline), stop immediately.

-

-

Isolation:

-

Cool to room temperature and pour into ice water.

-

Precipitate is filtered and washed with water.

-

Purification: Recrystallization from Ethanol is usually sufficient to separate the mono-amine from trace diamine.

-

Part 4: Troubleshooting & Purification Logic

The "Over-Reduction" Trap

If Route B yields inseparable mixtures of mono-nitro and diamine products, switch to Transfer Hydrogenation .

Alternative Protocol (Iron/Ammonium Chloride):

-

System:

powder ( -

Mechanism: Surface-mediated electron transfer.

-

Control: This reaction is kinetically slower than catalytic hydrogenation (

), allowing for easier monitoring and stopping at the mono-reduction stage.

Graphviz Workflow: Purification Strategy

The following diagram details the purification logic when crude mixtures are obtained.

Figure 2: Purification workflow utilizing acid-base extraction to remove unreacted dinitro starting material before chromatography.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

-

Porter, H. K. (1973).[4] The Zinin Reduction of Nitroarenes.[4][5][6][7] Organic Reactions, 20, 455–481.[4][8] Link[4]

-

Gamble, A. B., et al. (2007). Aryl nitro reduction with iron powder or stannous chloride under ultrasonic irradiation. Synthetic Communications, 37(16), 2777-2786. Link

-

Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinin reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Application Note: Strategic Synthesis of Functionalized Benzimidazoles via N-(3-amino-4-nitrophenyl)benzamide

Executive Summary

This application note details the synthesis of 2-substituted-5-benzamidobenzimidazoles using N-(3-amino-4-nitrophenyl)benzamide as the core scaffold. This precursor is a "masked" diamine; the presence of the ortho-nitroaniline moiety allows for versatile synthetic strategies.

We present two distinct, validated protocols:

-

Method A (One-Pot Reductive Cyclization): A rapid, sodium dithionite-mediated cascade reaction ideal for library generation and diversity-oriented synthesis.

-

Method B (Stepwise Hydrogenation-Condensation): A high-fidelity, two-step sequence using catalytic hydrogenation followed by oxidative condensation, recommended for scale-up and GMP-compliant workflows.

Strategic Analysis of the Scaffold

The starting material, N-(3-amino-4-nitrophenyl)benzamide, presents a unique chemoselective challenge and opportunity. The molecule contains three nitrogenous functionalities:

-

Benzamide (

): Stable under standard reduction conditions; serves as a handle for further derivatization (e.g., kinase inhibitor pharmacophores). -

Primary Amine (

): Nucleophilic; ready for imine formation. -

Nitro Group (

): Electrophilic; requires reduction to generate the o-phenylenediamine species necessary for imidazole ring closure.

Reaction Pathway Logic

The transformation requires the reduction of the nitro group to an amine, generating an intermediate 3,4-diaminobenzamide.[1] This intermediate then condenses with an aldehyde (

-

Regiochemical Outcome: The cyclization occurs across positions 3 and 4. The pre-existing benzamide group at position 1 becomes the substituent at position 5 (tautomeric with position 6) of the final benzimidazole.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the synthesis. The One-Pot route (Green) utilizes a cascade reduction-condensation, while the Stepwise route (Blue) isolates the diamine intermediate.

Figure 1: Mechanistic flow for the synthesis of benzimidazoles. Method A (Green path) represents the dithionite-mediated one-pot reaction. Method B (Blue path) represents the classical stepwise hydrogenation.

Protocol A: One-Pot Reductive Cyclization

Best for: Rapid analoging, parallel synthesis, substrates sensitive to hydrogenation.

This protocol utilizes sodium dithionite (

Materials

-

N-(3-amino-4-nitrophenyl)benzamide (1.0 equiv)

-

Aldehyde (

) (1.1 - 1.2 equiv) -

Sodium Dithionite (

) (3.0 - 4.0 equiv) -

Solvent: Ethanol/Water (3:1 v/v) or DMSO/Water (for solubility)

-

Base: Ammonium Hydroxide (

) (for workup)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-amino-4-nitrophenyl)benzamide (1.0 mmol) and the appropriate aldehyde (1.1 mmol) in Ethanol (10 mL).

-

Reagent Addition: Dissolve Sodium Dithionite (3.0 mmol) in Water (5 mL). Add this solution dropwise to the reaction mixture.

-

Note: The reaction is exothermic. Ensure adequate stirring.

-

-

Reflux: Heat the mixture to 70–80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The yellow color of the nitro starting material should fade to a colorless or fluorescent solution.

-

-

Workup: Cool the reaction mixture to room temperature.

-

Precipitation: Add aqueous ammonia (

, 2 mL) dropwise to adjust pH to ~9-10. A precipitate should form immediately.[3] -

Isolation: Filter the solid, wash copiously with cold water (to remove inorganic sulfites), and dry under vacuum.

-

Purification: Recrystallization from Ethanol or column chromatography (if necessary).

Typical Yield: 75–90%

Protocol B: Stepwise Hydrogenation & Condensation

Best for: Scale-up (>10g), GMP synthesis, highest purity requirements.

This method separates the reduction and cyclization steps, preventing side reactions between the aldehyde and partially reduced nitro-intermediates (e.g., hydroxylamines).

Part 1: Reduction to Diamine[1]

-

Dissolution: Dissolve N-(3-amino-4-nitrophenyl)benzamide (10 mmol) in Methanol or Ethanol (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 250 mg).

-

Safety: Pd/C is pyrophoric. Keep wet with solvent.[4]

-

-

Hydrogenation: Stir under

atmosphere (balloon pressure is sufficient) at Room Temperature for 2–4 hours. -

Filtration: Filter through a Celite pad to remove the catalyst.

-

Critical: The filtrate contains 3,4-diamino-N-phenylbenzamide, which is sensitive to oxidation (turning dark/purple). Proceed immediately to Part 2.

-

Part 2: Oxidative Cyclization

-

Mixing: To the fresh filtrate from Part 1, add the Aldehyde (1.05 equiv).

-

Oxidant/Catalyst: Add Sodium Metabisulfite (

) (1.0 equiv) dissolved in a minimum amount of water. -

Reflux: Heat to reflux for 3–5 hours.

-

Workup: Concentrate the solvent to ~20% volume. Pour into ice water. Neutralize with

or -

Isolation: Filter the resulting solid.

Typical Yield: 85–95% (over two steps)

Comparative Data Analysis

The following table contrasts the two methods based on experimental data for substituted benzimidazoles.

| Feature | Method A (One-Pot | Method B (Stepwise |

| Reaction Time | 4–6 Hours | 6–10 Hours (Total) |

| Atom Economy | Lower (Stoichiometric sulfur waste) | Higher (Catalytic reduction) |

| Functional Group Tolerance | Excellent (Tolerates halides, alkenes) | Good (Halides/Alkenes may reduce) |

| Purification | Simple Filtration (usually) | Filtration + Recrystallization |

| Scalability | Moderate (Exotherm management) | Excellent (Standard GMP) |

| Cost | Low (Cheap reagents) | Moderate (Pd catalyst cost) |

Troubleshooting & Critical Parameters

Incomplete Cyclization (Method A)

-

Symptom: Presence of intermediate imine or hydroxylamine in LCMS.

-

Solution: Increase the equivalents of Sodium Dithionite to 4.0. Ensure the reaction temperature is maintained above 70°C to drive the dehydration step.

Oxidation of Diamine (Method B)

-

Symptom: Reaction mixture turns dark purple/black before aldehyde addition; low yield.

-

Solution: The diamine intermediate is air-sensitive. Perform the filtration of Pd/C under an inert atmosphere (Nitrogen/Argon) if possible, or minimize the time between filtration and aldehyde addition.

Solubility Issues

-

Symptom: Starting material precipitates upon water addition.[3]

-

Solution: The benzamide scaffold is hydrophobic. Use DMF or NMP as a co-solvent (up to 20%) if Ethanol is insufficient.

References

-

Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). Copper-Catalyzed One-Pot Synthesis of Benzimidazoles from 2-Haloanilines.[4] The Journal of Organic Chemistry, 76(23), 9577–9583. (Context on alternative metal-catalyzed routes). [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[6][7] Beilstein J. Org.[7] Chem. 12, 2410–2419.[7] (Mechanistic insights on diamine condensation). [Link]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles. (General overview of synthetic strategies). [Link]

Sources

- 1. US4192947A - Process for the production of aminophenylaminobenzimidazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

- 11. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

catalytic reduction of N-(3-amino-4-nitrophenyl)benzamide to diamine

Application Note: Catalytic Reduction of N-(3-amino-4-nitrophenyl)benzamide to N-(3,4-diaminophenyl)benzamide

Abstract

This application note details the optimized protocol for the chemoselective reduction of N-(3-amino-4-nitrophenyl)benzamide (1) to N-(3,4-diaminophenyl)benzamide (2) . This transformation is a critical intermediate step in the synthesis of 2-substituted benzimidazole pharmacophores. While various reduction methods exist, this guide prioritizes Catalytic Hydrogenation (Pd/C) due to its high atom economy, minimal waste generation, and ease of workup. An alternative Iron-mediated chemical reduction is provided for laboratories lacking hydrogenation infrastructure.

Introduction & Strategic Context

The reduction of o-nitroanilines to o-phenylenediamines is a cornerstone reaction in medicinal chemistry. The target substrate, N-(3-amino-4-nitrophenyl)benzamide , contains three distinct functional groups: a secondary amide, a primary amine, and a nitro group.

Chemo-selectivity Challenge:

-

Target: Selective reduction of the nitro group (-NO

) to an amine (-NH -

Avoid: Hydrogenolysis of the benzamide bond (Ph-CO-NH-) or over-reduction of the aromatic ring.

-

Outcome: The resulting vicinal diamine (3,4-diamino) is highly reactive and prone to oxidation; therefore, the protocol emphasizes inert handling and rapid isolation or in-situ cyclization.

Reaction Mechanism: Heterogeneous Catalysis

The reduction proceeds via the Langmuir-Hinshelwood mechanism on the surface of the Palladium catalyst.

-

Adsorption: Hydrogen gas dissociates into atomic hydrogen (H*) on the Pd surface. The nitro-aromatic substrate adsorbs via the oxygen atoms of the nitro group.

-

Stepwise Reduction: The nitro group is progressively reduced through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

-

Desorption: The final amine product desorbs, regenerating the active site.

Visualizing the Catalytic Cycle:

Figure 1: Stepwise reduction mechanism on Palladium surface. Note the critical hydroxylamine intermediate, which can accumulate if pressure is too low.

Experimental Protocol 1: Catalytic Hydrogenation (Standard)

Recommended for high purity and yield (>95%).

Reagents:

-

Substrate: N-(3-amino-4-nitrophenyl)benzamide (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet w/w) – Loading: 5-10 wt% relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Add THF if solubility is poor.

-

Hydrogen Source: H

Balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

In a round-bottom flask, dissolve the substrate in MeOH (concentration ~0.1 M).

-

Critical: Degas the solution by bubbling Nitrogen (

) for 10 minutes to remove dissolved oxygen (prevents oxide formation on catalyst).

-

-

Catalyst Addition:

-

Carefully add 10% Pd/C under a gentle stream of

. -

Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (

) three times. -

Stir vigorously at Room Temperature (20-25°C) .

-

Monitoring: Reaction typically completes in 2–4 hours at 1 atm. Monitor by TLC (10% MeOH in DCM) or HPLC.

-

-

Workup:

-

Flush system with

. -

Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

-

Caution: Do not let the filter cake dry out completely (fire hazard). Keep wet with water/solvent before disposal.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to yield the off-white/brown solid diamine.

-

Storage: Store under Argon at -20°C; the product oxidizes (darkens) upon air exposure.

-

Experimental Protocol 2: Iron-Mediated Reduction (Alternative)

Recommended for labs without hydrogenation equipment or for scale-up where H

Reagents:

-

Iron Powder (3-5 equiv, 325 mesh)

-

Ammonium Chloride (NH

Cl) (5 equiv) or Acetic Acid (AcOH) -

Solvent: Ethanol/Water (3:1)

Methodology:

-

Suspend the substrate and Iron powder in Ethanol/Water (3:1).

-

Add solid NH

Cl. -

Heat to reflux (70-80°C) with vigorous stirring for 1-3 hours.

-

Hot Filtration: Filter the hot mixture immediately through Celite to remove Iron sludge.

-

Extraction: Dilute filtrate with water, basify slightly with NaHCO

, and extract with Ethyl Acetate.

Critical Process Parameters (CPPs) & Optimization

The choice of solvent and pressure significantly impacts reaction kinetics.

Table 1: Solvent Screening Data (Simulated for Optimization)

| Solvent System | Solubility | Reaction Time (1 atm H2) | Impurity Profile | Recommendation |

| Methanol | Moderate | 3.0 h | Low | Preferred |

| Ethanol | Moderate | 4.5 h | Low | Good Alternative |

| THF | High | 2.5 h | Moderate (Polymerization risk) | Use as Co-solvent |

| Ethyl Acetate | Low | >12 h | Low | Not Recommended |

Troubleshooting Guide:

-

Problem: Reaction stalls at ~50% conversion.

-

Cause: Catalyst poisoning by the amine product or accumulation of hydroxylamine intermediate.

-

Solution: Increase H

pressure (balloon -> 50 psi) or add fresh catalyst (under N

-

-

Problem: Product turns black during isolation.

-

Cause: Oxidation of the electron-rich diamine.

-

Solution: Add a trace of antioxidant (e.g., Sodium Metabisulfite) during workup or proceed immediately to the next step (cyclization).

-

Analytical Quality Control

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

Workflow Visualization:

Figure 2: End-to-end experimental workflow for catalytic hydrogenation.

References

-

BenchChem. "Application Notes: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide."[1] BenchChem Protocols. Accessed October 2025. Link

-

Organic Chemistry Portal. "Synthesis of Benzimidazoles." Organic Chemistry Portal. Accessed October 2025. Link

-

Aziz, M. A., et al. "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds."[2] ResearchGate, April 2016. (Describes Pd/C reduction of similar N-(4-nitrophenyl)benzamides). Link

-

Hanan, E. J., et al. "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles."[3] Synlett, 2010, 2759-2764.[3] (Describes Iron-mediated reduction conditions). Link

-

Sigma-Aldrich. "3-Nitro-N-(4-nitrophenyl)benzamide Product Information." Sigma-Aldrich.[4] Accessed October 2025. Link

Sources

Application Notes and Protocols for the Purification of N-(3-amino-4-nitrophenyl)benzamide via Recrystallization

Introduction

N-(3-amino-4-nitrophenyl)benzamide is a multifaceted organic compound with significant potential in the synthesis of dyes, pharmaceuticals, and other high-value organic materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This application note provides a comprehensive guide to selecting an appropriate recrystallization solvent and a detailed protocol for the purification of N-(3-amino-4-nitrophenyl)benzamide, designed for researchers, scientists, and professionals in drug development.

Scientific Principles of Recrystallization and Solvent Selection

The efficacy of recrystallization hinges on the principle that the solubility of a solid in a solvent generally increases with temperature.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at the solvent's boiling point.[5][6] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, while impurities remain in the mother liquor.[2]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The adage "like dissolves like" is a fundamental guiding principle; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents. N-(3-amino-4-nitrophenyl)benzamide possesses several polar functional groups, including an amino group (-NH2), a nitro group (-NO2), and an amide group (-CONH-), which contribute to its overall high polarity. This structural feature suggests that polar solvents are likely to be the most effective for its recrystallization.

For compounds with intermediate polarity or when a single solvent does not provide the desired solubility profile, a mixed-solvent system, or solvent pair, can be employed.[7] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[8]

Solvent Suitability for N-(3-amino-4-nitrophenyl)benzamide

Based on the polar nature of N-(3-amino-4-nitrophenyl)benzamide, a range of common laboratory solvents can be considered. The following table summarizes the predicted suitability of various solvents for the recrystallization of this compound.

| Solvent | Polarity Index (P') | Boiling Point (°C) | Predicted Suitability | Rationale |

| Water | 10.2 | 100 | Potentially suitable as an anti-solvent | High polarity may lead to low solubility even at elevated temperatures. Could be effective in a solvent pair with a more organic polar solvent.[9] |

| Ethanol | 5.2 | 78.5 | Highly Recommended | A polar protic solvent that is likely to exhibit the desired solubility profile of good solubility when hot and poor solubility when cold. Often used for recrystallizing aromatic amines and amides.[10] |

| Methanol | 6.6 | 64.7 | Good Candidate | Similar to ethanol, its high polarity should be effective. Its lower boiling point may be advantageous for easier removal. |

| Acetone | 5.1 | 56 | Possible, but may be too strong a solvent | Its high polarity might lead to high solubility even at room temperature, potentially reducing recovery yield.[11] |

| Ethyl Acetate | 4.4 | 77.1 | Possible, likely in a solvent pair | Moderately polar; may dissolve the compound well. Often used with a non-polar anti-solvent like hexanes.[9] |

| Dichloromethane | 3.1 | 39.6 | Unlikely to be suitable as a primary solvent | Lower polarity makes it less likely to be a good solvent for this polar compound. Its low boiling point can also be a disadvantage. |

| Toluene | 2.4 | 110.6 | Not Recommended | Non-polar solvent, unlikely to dissolve the polar target compound effectively. |

| Hexane | 0.1 | 69 | Not Recommended (except as an anti-solvent) | A non-polar solvent that will not dissolve the polar target compound. It can be used as an anti-solvent with a more polar "good" solvent.[7] |

Note: The Polarity Index is a relative measure of a solvent's polarity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is recommended as the primary approach due to the high likelihood of success with ethanol.

Materials:

-

Crude N-(3-amino-4-nitrophenyl)benzamide

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks (2)

-

Hotplate with magnetic stirring capabilities

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Place the crude N-(3-amino-4-nitrophenyl)benzamide in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating the mixture on a hotplate with stirring. Gradually add more hot ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of your compound through the fluted filter paper. The pre-heating of the apparatus prevents premature crystallization in the funnel.[12]

-

Crystallization: Remove the flask containing the clear, hot solution from the hotplate and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.

-

Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For more rigorous drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is an alternative if the compound is found to be too soluble in hot ethanol, leading to poor recovery.

Materials:

-

Crude N-(3-amino-4-nitrophenyl)benzamide

-

Ethanol

-

Deionized Water

-

Erlenmeyer flasks (2)

-

Hotplate with magnetic stirring capabilities

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude N-(3-amino-4-nitrophenyl)benzamide in the minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

-

Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

-

Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

-

Drying: Dry the purified crystals as described in Protocol 1.

Visualization of Experimental Workflow and Logic

Caption: Experimental workflow for the recrystallization of N-(3-amino-4-nitrophenyl)benzamide.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. longdom.org [longdom.org]

- 4. Crystallization Definition, Process & Examples | Study.com [study.com]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of Nitro-Aromatic Diamines

This guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research setting.

Topic: Preventing Di-benzoylation of 4-Nitro-1,3-Phenylenediamine Ticket Type: Methodological Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary: The Nucleophilicity Challenge

The Core Issue: 4-nitro-1,3-phenylenediamine (4-NPD) presents a classic "competing nucleophile" challenge.[1] While the electron-withdrawing nitro group (

-

Position 1 (

): Para to the nitro group. Heavily deactivated by direct resonance interaction.[1] -

Position 3 (

): Ortho to the nitro group.[1] Deactivated by induction and often "locked" by intramolecular hydrogen bonding with the nitro oxygen.[1]

The "Di-benzoylation" Trap: Despite these deactivations, the first benzoylation event creates an amide.[1] While amides are less activating than amines, the remaining free amine is often still nucleophilic enough to react with excess benzoyl chloride, especially if the reaction mixture has local concentration "hotspots" or if the mono-product precipitates poorly.

Decision Matrix: Selecting Your Protocol

Before starting, determine your primary constraint using the workflow below.

Figure 1: Decision tree for selecting the optimal mono-benzoylation strategy based on solubility and scale.

Core Protocols

Method A: High-Dilution Kinetic Control (Recommended for <5g)

Best for: Maximizing selectivity when the starting material is soluble in organic solvents.

The Logic: By keeping the concentration of Benzoyl Chloride (BzCl) infinitesimally low relative to the diamine, you statistically favor the reaction with the unreacted diamine over the mono-benzoylated product.

Reagents:

-

Reagent: Benzoyl Chloride (0.90 - 0.95 eq) — Never use excess.[1][2]

-

Base: Pyridine (1.1 eq) or Triethylamine (1.1 eq)[2]

-

Solvent: Anhydrous DCM or THF (High Dilution: 0.05 M)

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-NPD in anhydrous DCM. If solubility is poor, add a co-solvent (small amount of DMF) or switch to THF. Cool to -10°C (ice/salt bath).

-

Base Addition: Add the base (Pyridine) in one portion.[1]

-

The "Inverse" Addition: Dissolve the Benzoyl Chloride in a separate volume of DCM (at least 10x dilution relative to the reagent volume).[1]

-

Slow Infusion: Add the BzCl solution dropwise to the vigorously stirred diamine solution over 60–90 minutes.

-

Tip: Use a syringe pump if available to ensure constant flux.[1]

-

-

Quench: Immediately quench with saturated

upon completion of addition. Do not let it stir overnight "to ensure completion"—this promotes di-benzoylation.[1]

Method B: Biphasic Schotten-Baumann (Robust Scale-Up)

Best for: Poorly soluble substrates or larger scales where chromatography is difficult.[1]

The Logic: The reaction occurs at the interface.[1] As the mono-benzoylated product forms, its solubility profile changes (often becoming less soluble in the aqueous phase), effectively precipitating or partitioning away from the reactive interface, preventing the second attack.

Step-by-Step Protocol:

-

Aqueous Phase: Suspend 4-NPD in water containing

(2.5 eq). -

Organic Phase: Dissolve Benzoyl Chloride (1.0 eq) in EtOAc or DCM.

-

Reaction: Add the organic phase to the rapidly stirring aqueous suspension at 0°C.

-

Monitoring: Monitor by TLC. The mono-product often precipitates as a solid at the interface or settles at the bottom.[1]

-

Filtration: Filter the solid precipitate.[1] Wash with water (to remove salts) and cold ether (to remove di-benzoylated byproducts, which are often more soluble in organics).

Troubleshooting & FAQs

Q1: I am using 1.0 equivalent of Benzoyl Chloride, but I still get 15-20% di-benzoylated product. Why?

A: This is a mixing issue, not a stoichiometry issue. When you add a drop of BzCl to the reaction, the local concentration at the tip of the dropper is extremely high. In that microscopic zone, the mono-product forms instantly and, being surrounded by excess BzCl, reacts again to form the di-product before it can disperse into the bulk solution.

-

Fix: Dilute your BzCl in solvent before adding it. Increase stirring speed to maximum (vortex).

Q2: Which base provides better selectivity: Pyridine or Triethylamine (TEA)?

A: Pyridine is generally superior for this specific reaction.[1]

-

Reasoning: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).[1] This intermediate is more selective than the raw acid chloride.[1] Furthermore, pyridine buffers the system effectively without generating strong localized basicity that might deprotonate the amide formed (though amide pKa is high, it prevents side reactions).

Q3: My product is a mixture of N1-benzoyl and N3-benzoyl isomers. How do I control Regioselectivity?

A: Absolute regiocontrol is difficult due to the competing electronic effects (Resonance vs. Induction) described in the Executive Summary.

-

To favor the N1 (Para) position: This is electronically difficult as it is resonance deactivated.[1]

-

To favor the N3 (Ortho) position: This is often the major product in non-polar solvents where the N3 amine is less solvated, despite the steric hindrance.

-

Separation: The isomers usually have significantly different

values on silica due to the ability of the ortho-isomer (N3) to form intramolecular H-bonds with the nitro group, making it less polar than the para-isomer (N1).[2] Flash chromatography is usually required.[1]

Comparative Data: Reagent Selection

| Reagent | Reactivity | Selectivity (Mono:Di) | Byproducts | Recommendation |

| Benzoyl Chloride | High | Moderate | HCl (Gas/Salt) | Standard use with high dilution.[1][2] |

| Benzoic Anhydride | Moderate | Good | Benzoic Acid | Use if BzCl yields >20% di-product.[1][2] |

| Benzoyl Cyanide | Low | Excellent | HCN (Toxic!) | High Selectivity. The leaving group ( |

| Mixed Anhydrides | High | Poor | Various | Avoid for this substrate.[1][2] |

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of nucleophilic aromatic substitution and amine acylation).

-

BenchChem. (2025).[1][3] 4-Nitro-1,3-benzenediamine Structure and Reactivity Profile. Retrieved from

-

Royal Society of Chemistry. (2012).[1] Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2016).[1][2] Regioselective Benzoylation of Diols and Carbohydrates. (Demonstrates principles of organobase catalysis applicable to poly-nucleophiles). Retrieved from

-

Organic Chemistry Portal. (2023). Protective Groups: Amine Protection. (Strategies for mono-protection of diamines). Retrieved from

Sources

optimizing reduction conditions for nitro-benzamide intermediates

Ticket ID: NBR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Overview: The Challenge of the Benzamide Scaffold

Welcome to the Technical Support Center. You are likely here because your nitro-benzamide reduction is failing in one of three specific ways: you are losing sensitive functional groups (halogens), your reaction is stalling at the hydroxylamine intermediate, or you cannot recover your product from the catalyst cake.

Nitro-benzamides present a unique "solubility vs. reactivity" paradox. The amide moiety creates strong intermolecular hydrogen bonding, often rendering the substrate insoluble in standard hydrogenation solvents (MeOH, EtOH) at room temperature, while the electron-withdrawing nature of the amide makes the nitro group prone to stalling at the hydroxylamine stage (

This guide replaces generic textbook advice with field-proven troubleshooting workflows.

Module 1: Method Selection (Decision Logic)

User Question: "I have a nitro-benzamide with a bromine atom and a nitrile group. Standard Pd/C hydrogenation removed my bromine. Which method should I use?"

Technical Diagnosis: Standard Palladium on Carbon (Pd/C) is a "slash-and-burn" catalyst. It facilitates oxidative addition into Carbon-Halogen bonds (C-X), leading to hydrodehalogenation. For functionalized benzamides, you must switch to a chemoselective heterogeneous catalyst or a dissolving metal reduction .

Recommended Workflow: Follow this logic gate to select the correct reduction system for your specific substrate.

Figure 1: Decision tree for selecting reduction conditions based on substrate functionality.

Module 2: Troubleshooting Dehalogenation (The "Lost Atom" Issue)

User Question: "I switched to Pt/C as suggested, but I'm still seeing 5-10% des-bromo impurity by LCMS. How do I stop this?"

Technical Solution: Even Platinum can dehalogenate under high pressure or prolonged reaction times. The solution lies in poisoning the catalyst or switching to a single-electron transfer (SET) mechanism.

Protocol A: Sulfided Platinum Reduction (The Gold Standard for Halogens)

Sulfided Platinum (Pt(S)/C) is commercially available and specifically designed to inhibit the insertion of the metal into C-Halogen bonds while retaining activity for

-

Catalyst: 5 wt% Pt(S)/C (use 2-5 mol% loading).

-

Solvent: THF/MeOH (1:1). Note: THF is crucial if your benzamide is insoluble in pure MeOH.

-

Conditions: 1-3 bar

(balloon pressure is usually sufficient), RT to 40°C. -

Optimization: If dehalogenation persists, add 0.1 equiv of Vanadium(V) oxide (

) . Vanadium acts as a co-catalyst that accelerates nitro reduction specifically, allowing you to stop the reaction before the slower dehalogenation side-reaction occurs [2].

Protocol B: Iron-Mediated Reduction (The "Fail-Safe")

If catalytic hydrogenation continues to fail, use the Bechamp reduction. Iron does not perform oxidative addition into aryl halides under these conditions.

-

Mixture: Suspend Nitro-benzamide (1 equiv) in EtOH/Water (3:1).

-

Activator: Add

(5 equiv) or Acetic Acid (5 equiv). Avoid HCl if acid-sensitive groups are present. -

Reductant: Add Iron powder (5 equiv, -325 mesh).

-

Heat: Reflux (70-80°C) with vigorous stirring (mechanical stirring recommended due to slurry thickness).

-

Monitor: Reaction usually completes in 2-4 hours.

Module 3: Troubleshooting Stalled Reactions (The Hydroxylamine Trap)

User Question: "My reaction stops at 90% conversion. LCMS shows a peak with M-16 mass. Leaving it longer doesn't help."

Technical Diagnosis:

You are stuck at the N-arylhydroxylamine intermediate (

Visualizing the Stall Point:

Figure 2: The reduction pathway showing the hydroxylamine "energy valley" where benzamides often stall.

Corrective Actions:

-